8-Fluoro-6-methoxyisoquinolin-1-ol
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Overview
Description
8-Fluoro-6-methoxyisoquinolin-1-ol: is a chemical compound with the molecular formula C10H8FNO2 and a molecular weight of 193.17 g/mol . This compound is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of both fluorine and methoxy groups in its structure makes it a compound of interest for various chemical and pharmacological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Fluoro-6-methoxyisoquinolin-1-ol can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions . For instance, starting from 2-amino-5-fluorophenol, a Skraup synthesis can be employed to obtain the desired isoquinoline derivative . This method typically involves the use of a strong acid, such as sulfuric acid, and an oxidizing agent, like nitrobenzene, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity . The process might include steps such as purification through recrystallization or chromatography to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 8-Fluoro-6-methoxyisoquinolin-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Sodium methoxide, potassium fluoride, often in polar aprotic solvents.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Reduced isoquinoline compounds.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-6-methoxyisoquinolin-1-ol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of 8-Fluoro-6-methoxyisoquinolin-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors . For example, compounds in the isoquinoline family are known to inhibit enzymes like DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication . This inhibition leads to the stabilization of the enzyme-DNA complex, resulting in cell death . The presence of the fluorine atom enhances the compound’s binding affinity and specificity for these targets .
Comparison with Similar Compounds
6-Fluoro-8-quinolinol: Another fluorinated isoquinoline with similar biological activities.
7-Fluoro-6-methoxyisoquinolin-1-ol: A structural isomer with comparable chemical properties.
Uniqueness: 8-Fluoro-6-methoxyisoquinolin-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . The combination of the fluorine and methoxy groups enhances its reactivity and potential for various applications in medicinal chemistry .
Properties
IUPAC Name |
8-fluoro-6-methoxy-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-7-4-6-2-3-12-10(13)9(6)8(11)5-7/h2-5H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAPMKYVKOESIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C2C(=C1)C=CNC2=O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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